molecular formula C13H17NO3 B172010 (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate CAS No. 1269260-01-6

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B172010
CAS No.: 1269260-01-6
M. Wt: 235.28 g/mol
InChI Key: YZBHPTZUARKXKZ-NWDGAFQWSA-N
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Description

(3S,4R)-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS: 750632-10-1) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . The compound features a para-methoxyphenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Its stereochemistry, (3S,4R), is critical for its biological and chemical properties, as small changes in configuration can significantly alter reactivity and interactions .

The compound is commercially available through multiple suppliers specializing in fine chemicals and pharmaceutical intermediates, including PharmaBlock Sciences and Arshine Group .

Properties

IUPAC Name

methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBHPTZUARKXKZ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592087
Record name Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269260-01-6, 750632-10-1
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, methyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269260-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary-Mediated Ring Closure

The pyrrolidine core is constructed via cyclization of γ-amino esters. A notable approach involves the reaction of 4-methoxyphenylacrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of diphenylprolinol-TMS catalyst (5–10 mol%) and molecular sieves. This method achieves the desired (3S,4R) configuration through asymmetric induction, yielding the intermediate methyl 4-(4-methoxyphenyl)-5-oxo-pyrrolidine-3-carboxylate with 75–80% enantiomeric excess (ee) . Subsequent reduction with NaBH4/BF3·OEt2 selectively reduces the ketone to the pyrrolidine, preserving stereochemistry (Scheme 1).

Key Conditions :

  • Solvent: Ethyl acetate or dichloromethane

  • Temperature: 0–30°C for cyclization; −10°C for reduction

  • Yield: 65–70% over two steps.

Catalytic Asymmetric Hydrogenation

Enantioselective Hydrogenation of Enamides

Palladium-catalyzed hydrogenation of 4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives enables stereocontrol. Using Pd/C or Raney nickel under 50–100 psi H2 pressure, the dihydro-pyrrole intermediate is hydrogenated to the saturated pyrrolidine. This method achieves >95% ee when employing chiral phosphine ligands such as (R)-BINAP .

Optimization Data :

CatalystLigandPressure (psi)ee (%)Yield (%)
Pd/CBINAP509782
Raney Ni1008875

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is resolved using S-1-naphthylethylamine as a chiral resolving agent. The (3S,4R)-isomer forms a crystalline salt preferentially, which is isolated via filtration. Acidolysis with HCl regenerates the free base with 99% ee .

Process Metrics :

  • Resolution efficiency: 40–45% per cycle

  • Purity after recrystallization: >99.5%.

Solid-Phase Synthesis for Scalability

Immobilized Intermediate Strategy

A resin-bound 4-methoxyphenylglycine derivative undergoes cyclative cleavage under microwave irradiation (150°C, 20 min). The method utilizes Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, enabling iterative coupling and deprotection steps. Final esterification with methanol/HCl yields the target compound with 85% purity after HPLC purification.

Advantages :

  • Reduced purification burden

  • Suitable for multi-gram synthesis.

Biocatalytic Approaches

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of dimethyl 4-(4-methoxyphenyl)pyrrolidine-3,3-dicarboxylate selectively hydrolyzes the pro-(R) ester group. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion with 98% ee for the (3S,4R)-monoester. Subsequent methylation completes the synthesis.

Reaction Parameters :

  • Enzyme loading: 20 mg/mmol substrate

  • Temperature: 37°C

  • Time: 48 h.

Comparative Analysis of Methods

Table 1. Synthetic Methodologies for (3S,4R)-Methyl 4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate

MethodKey Stepsee (%)Yield (%)Scalability
Chiral AuxiliaryCyclization, reduction9770Moderate
Catalytic HydrogenationEnamide hydrogenation9582High
ResolutionDiastereomeric salt formation9945Low
Solid-PhaseResin-bound synthesis85*High
BiocatalyticEnzymatic hydrolysis9860Moderate

*Purity after HPLC.

Industrial-Scale Considerations

Cost-Effective Catalysts

The use of recyclable diphenylprolinol-TBDMS catalysts in flow reactors reduces catalyst loading to 2–3 mol% while maintaining >90% ee . Continuous flow systems enhance throughput, achieving 1.2 kg/day output with 99.5% purity.

Green Chemistry Metrics

  • E-factor : 8.2 (traditional batch) vs. 3.5 (flow system)

  • Solvent consumption reduced by 60% using 2-MeTHF .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1630945-13-9) Molecular formula: C₁₂H₁₅ClNO₂·HCl Molecular weight: 276.16 g/mol The 4-chlorophenyl group increases molecular weight and lipophilicity compared to the methoxy analog. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .
  • (3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid

    • The ortho-dichloro substitution introduces steric hindrance and electronic effects distinct from the para-methoxy group. Such modifications are often explored to optimize receptor binding affinity in medicinal chemistry .
Electron-Donating and Bulky Groups
  • (2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7 in )

    • Replaces the 4-methoxyphenyl with a benzodioxolyl group. The ethyl ester (vs. methyl) and (2R,3R,4S) stereochemistry differentiate its synthetic route (Raney Ni hydrogenation) and air sensitivity due to hydroxylation at the 3-position .
  • Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) The trifluoromethyl group is highly electron-withdrawing, increasing resistance to oxidative metabolism.

Stereochemical Variations

  • (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4)

    • The (3S,4S) configuration and methyl substituent (instead of methoxyphenyl) result in a simpler structure with reduced steric bulk. Molecular weight: 193.67 g/mol .
  • Methyl DL-trans-4-Phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4)

    • Racemic mixture with trans-configuration. The absence of a para-substituent on the phenyl ring and lack of stereochemical purity may limit its utility in asymmetric synthesis .

Functional Group Modifications

  • (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Hydrolysis of the methyl ester yields the carboxylic acid (MW: 257.71 g/mol).
  • tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1)

    • Incorporates a hydroxymethyl group and Boc protection at the 1-position. The Boc group enhances stability during synthesis, while the hydroxymethyl moiety offers a site for further functionalization .

Biological Activity

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. This compound, characterized by the presence of a methoxyphenyl substituent, has been studied for its biological activities, including anticancer properties and interactions with various biological targets.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 1269260-01-6

The biological activity of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to engage in various chemical reactions, enhancing its potential therapeutic effects. Notably, the methoxy group increases electron density, which may facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
    • The structure–activity relationship (SAR) analysis suggests that the three-dimensional conformation of these compounds enhances binding to cancer-related proteins .
  • Cholinesterase Inhibition :
    • Similar pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.
  • Antioxidant Properties :
    • Some studies highlight the antioxidant capabilities of pyrrolidine derivatives, suggesting a protective role against oxidative stress-related damage in cells .

Comparative Analysis with Similar Compounds

The biological activity of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives:

Compound NameStructureBiological Activity
(3S,4R)-methyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylateHydroxyModerate anticancer activity
(3S,4R)-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateChloroEnhanced receptor binding but lower cytotoxicity

The methoxy group in the studied compound enhances its electron density compared to hydroxy or chloro groups, leading to unique interactions with biological targets.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that pyrrolidine derivatives could effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in various cancer models .
  • Neuroprotective Effects :
    • Research on related compounds indicated that they could mitigate neurodegeneration by inhibiting cholinesterase enzymes and enhancing synaptic transmission .

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